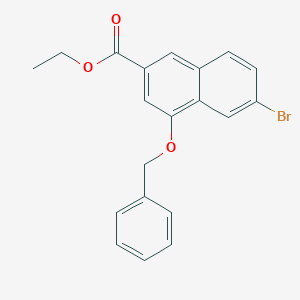
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a phenylmethoxy group at the 4th position, and an ethyl ester group attached to the carboxylic acid functionality. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester typically involves multiple steps. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by the introduction of the phenylmethoxy group through a nucleophilic substitution reaction. The final step involves esterification with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atom or reduce the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of organic materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.
Mécanisme D'action
The mechanism by which 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylmethoxy group can enhance binding affinity to certain proteins, while the bromine atom may participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid, 6-chloro-4-(phenylmethoxy)-, ethyl ester: Similar structure but with a chlorine atom instead of bromine.
2-Naphthalenecarboxylic acid, 6-bromo-4-(methoxy)-, ethyl ester: Lacks the phenyl group, having only a methoxy group.
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the bromine atom and the phenylmethoxy group in 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and binding properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C20H17BrO3 |
|---|---|
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
ethyl 6-bromo-4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-8-9-17(21)12-18(15)19(11-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 |
Clé InChI |
XPTWLODQIXQFOF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Br)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















